2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide
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Overview
Description
2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens and nitrating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease progression, such as cell proliferation in cancer or viral replication in infections .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Properties
Molecular Formula |
C27H25ClN2O3 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C27H25ClN2O3/c1-17(19-7-5-4-6-8-19)29-26(31)16-23-18(2)30(25-14-13-22(33-3)15-24(23)25)27(32)20-9-11-21(28)12-10-20/h4-15,17H,16H2,1-3H3,(H,29,31) |
InChI Key |
OJLHSPQQDBREDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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